Octyl 2-pyridyl ether

Description

Contextual Significance of Pyridyl Ether Motifs in Organic and Supramolecular Chemistry

Pyridyl ether motifs are significant structural units in the fields of organic and supramolecular chemistry. These compounds, characterized by a pyridine (B92270) ring linked to an organic substituent via an ether bond, serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals. google.comgoogle.com For instance, 2-alkoxy-5-(pyridin-2-yl)pyridine is a key intermediate in the synthesis of Perampanel, a drug used in the treatment of epilepsy and Parkinson's disease. google.com

In supramolecular chemistry, the pyridine unit's ability to participate in non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination, makes pyridyl ethers valuable building blocks for the construction of large, well-defined molecular architectures. nih.govrsc.orgresearchgate.net These self-assembled structures have potential applications in areas like molecular recognition, catalysis, and materials science. The specific nature of the substituent on the ether linkage can be tuned to control the solubility, electronic properties, and conformational flexibility of the resulting supramolecular assemblies. nih.gov

Foundational Principles of Octyl 2-pyridyl Ether Structure and Reactivity

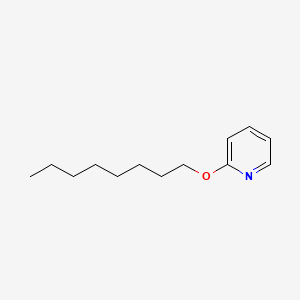

This compound, also known as 2-octoxypyridine, possesses a distinct molecular architecture that dictates its chemical behavior. The molecule consists of a pyridine ring, an ether linkage at the 2-position, and a flexible eight-carbon octyl chain. uni.lu The pyridine nitrogen atom imparts a degree of basicity to the molecule. epa.gov

The reactivity of this compound is influenced by several factors:

The Pyridine Ring: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, although less so than pyridinium (B92312) salts. The nitrogen atom can be protonated or coordinated to metal centers. Direct functionalization of the pyridine ring, such as through Minisci-type reactions, typically occurs at positions ortho or para to the nitrogen, but the existing ether group at the 2-position directs reactivity towards other positions. nih.govacs.org

The Ether Linkage: The C-O bond of the ether is generally stable but can be cleaved under harsh conditions. The oxygen atom's lone pairs can also participate in hydrogen bonding.

The Octyl Chain: This long alkyl chain is non-polar and flexible, significantly influencing the molecule's solubility and physical properties, making it more soluble in non-polar organic solvents.

Synthesis of 2-alkoxypyridines like this compound can be achieved through methods such as the etherification of 2-halopyridines with the corresponding alcohol in the presence of a base. google.com

Overview of Advanced Research Trajectories for this compound

While specific research on this compound is not extensively documented, its structural motifs suggest several potential avenues for advanced investigation.

Supramolecular Chemistry and Crystal Engineering: The interplay between the hydrogen bond-accepting pyridine ring and the hydrophobic octyl chain could be exploited to design novel liquid crystals or self-assembled monolayers on surfaces. The long alkyl chain could drive the formation of ordered structures in the solid state or in solution. rsc.org

Coordination Chemistry: The pyridine nitrogen provides a coordination site for metal ions. Research could focus on the synthesis and characterization of metal complexes of this compound, which might exhibit interesting catalytic or photophysical properties. The octyl group would enhance the solubility of these complexes in non-polar media, which is advantageous for certain catalytic applications.

Polymer Chemistry: Monomers containing the 2-alkoxypyridine unit have been used in nickel-catalyzed condensation polymerizations to create well-defined polymers. acs.org this compound could be functionalized to create monomers for similar polymerizations, leading to materials with potentially interesting thermal or optical properties.

Scope and Objectives of Current and Future Academic Investigations

The scope of future academic investigations into this compound is likely to be interdisciplinary, spanning organic synthesis, supramolecular chemistry, and materials science.

Current and future objectives could include:

Development of Efficient Synthesis Methods: Devising more efficient, scalable, and environmentally friendly synthetic routes to this compound and its derivatives. google.com

Exploration of Self-Assembly: A primary objective would be to investigate the self-assembly behavior of this compound in solution and in the solid state to understand the non-covalent interactions that govern the formation of supramolecular structures. nih.gov

Synthesis of Functional Materials: A long-term goal would be to utilize this compound as a building block for the creation of functional materials, such as liquid crystals, stimuli-responsive gels, or novel ligands for catalysis.

Investigation of Host-Guest Chemistry: The potential for pyridyl-containing macrocycles to act as hosts for guest molecules is an area of interest. acs.org Future work could explore the incorporation of the this compound motif into larger host structures.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H21NO | uni.lu |

| Molecular Weight | 207.31 g/mol | chemicalbook.com |

| Boiling Point | 144-145 °C (at 16 Torr) | chemicalbook.com |

| Density | 0.932±0.06 g/cm³ (Predicted) | chemicalbook.com |

| pKa | 4.16 (Predicted) | chemicalbook.com |

| XlogP (Predicted) | 4.9 | uni.lu |

| InChIKey | YRRNIRAKWMOLTK-UHFFFAOYSA-N | uni.lu |

| SMILES | CCCCCCCCOC1=CC=CC=N1 | uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-octoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-2-3-4-5-6-9-12-15-13-10-7-8-11-14-13/h7-8,10-11H,2-6,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRNIRAKWMOLTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220536 | |

| Record name | Octyl 2-pyridyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70289-27-9 | |

| Record name | 2-(Octyloxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70289-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl 2-pyridyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163384 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octyl 2-pyridyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl 2-pyridyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for Octyl 2 Pyridyl Ether

Established Synthetic Routes for Pyridyl Ethers

The formation of the ether linkage in octyl 2-pyridyl ether is typically accomplished via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. The choice of method often depends on precursor availability, desired yield, and reaction scalability.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a classical and widely employed method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide in an SN2 reaction. masterorganicchemistry.comresearchgate.net For the synthesis of this compound, this approach involves the reaction of a 2-pyridinolate salt with an octyl halide.

The primary precursor, 2-hydroxypyridine (B17775), exists in a tautomeric equilibrium with its more stable amide form, 2-pyridone. clockss.org Deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) generates the pyridinolate anion, which is ambident, meaning it can react at either the nitrogen or the oxygen atom. This leads to a significant challenge: the potential for competing N-alkylation to form N-octyl-2-pyridone alongside the desired O-alkylation product, this compound. clockss.org

The regioselectivity of the alkylation (N- vs. O-alkylation) is highly dependent on several factors:

Counter-ion: Harder cations like Li⁺ tend to favor O-alkylation, while softer cations like K⁺ or Cs⁺ can lead to increased N-alkylation.

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used. harvard.edu The choice of solvent can influence the dissociation of the ion pair and the solvation of the nucleophile, thereby affecting the reaction outcome.

Leaving Group: The nature of the leaving group on the octyl chain (e.g., I, Br, Cl, OTs) affects the reaction rate, consistent with SN2 reactivity trends (I > Br > Cl > OTs).

While historically significant, the Williamson ether synthesis can suffer from drawbacks such as the need for stoichiometric amounts of strong bases and the potential for elimination side reactions, especially with more hindered alkyl halides. masterorganicchemistry.com

Palladium-Catalyzed Coupling Strategies for C-O Bond Formation

Modern synthetic chemistry has increasingly relied on transition-metal-catalyzed cross-coupling reactions for the formation of C-O bonds. The Buchwald-Hartwig amination protocol has been successfully extended to C-O coupling, providing a powerful tool for synthesizing aryl and heteroaryl ethers under relatively mild conditions. harvard.eduwikipedia.org

This strategy can be applied to this compound synthesis in two ways:

Coupling of 2-halopyridine (e.g., 2-chloropyridine (B119429) or 2-bromopyridine) with 1-octanol (B28484).

Coupling of 2-hydroxypyridine with an octyl halide.

The reaction typically employs a palladium(0) catalyst, which is generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃. A crucial component is the choice of ligand, which stabilizes the palladium center and facilitates the catalytic cycle. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald or Hartwig groups (e.g., NIXANTPHOS, BINAP, DPPF), have proven effective. harvard.eduwiley.com The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, association of the alcohol, deprotonation by a base (e.g., Cs₂CO₃, K₃PO₄), and reductive elimination to yield the ether product and regenerate the Pd(0) catalyst. wikipedia.org Palladium-catalyzed methods often offer superior yields and functional group tolerance compared to the Williamson synthesis. scispace.comthieme.de

Table 1: Comparison of Established Synthetic Routes for this compound

| Feature | Williamson Ether Synthesis | Palladium-Catalyzed C-O Coupling |

|---|---|---|

| Reactants | 2-Hydroxypyridine + Octyl Halide | 2-Halopyridine + 1-Octanol |

| Key Reagents | Strong base (e.g., NaH, K₂CO₃) | Pd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., NIXANTPHOS), Base (e.g., Cs₂CO₃) |

| Typical Solvents | DMF, DMSO | Toluene, Dioxane, DME |

| Temperature | Varies, often elevated | Room temperature to elevated (e.g., 85-110 °C) |

| Primary Challenge | N- vs. O-alkylation selectivity | Catalyst cost, ligand sensitivity |

| Advantages | Inexpensive reagents, simple setup | High yields, excellent functional group tolerance, milder conditions |

Functional Group Interconversion and Precursor Derivatization

The successful synthesis of the target compound relies on the efficient preparation of its key precursors.

Synthesis of Octyl Halides and Pyridinols

Octyl Halides: 1-Octanol is the common starting material for octyl halides. n-Octyl bromide can be synthesized by reacting 1-octanol with an excess of 48% aqueous hydrobromic acid and sulfuric acid under reflux. orgsyn.org Another method involves the reaction of n-octyl alcohol with a hydrogen bromide aqueous solution and concentrated sulfuric acid, often using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide to improve efficiency. google.com For n-octyl chloride, 1-octanol can be reacted with hydrochloric acid gas, often with a catalyst such as pyridine (B92270) or quinoline (B57606) at elevated temperatures. google.com

2-Hydroxypyridine (2-Pyridone): A common laboratory synthesis for 2-hydroxypyridine involves the hydrolysis of 2-chloropyridine. google.com This can be achieved by reacting 2-chloropyridine with an aqueous alkaline solution, such as concentrated potassium hydroxide, in the presence of a tertiary alcohol like t-amyl alcohol, which acts as a phase-transfer agent and allows the reaction to proceed at reflux. google.com Other routes exist, such as from pyridine via oxidation to pyridine-N-oxide, followed by rearrangement. google.com

Preparation of Functionalized Pyridine Derivatives for Etherification

For cross-coupling strategies, functionalized pyridines such as 2-chloro- or 2-bromopyridine (B144113) are essential precursors. The development of efficient methods for synthesizing a wide array of functionalized pyridine derivatives has been a major focus of research. d-nb.infobeilstein-journals.orgorganic-chemistry.org These halopyridines are commercially available but can also be synthesized through various methods, including diazotization of 2-aminopyridine (B139424) followed by a Sandmeyer-type reaction. The regioselective functionalization of the pyridine ring is crucial and can be achieved through directed metalation or by leveraging the intrinsic electronic properties of the heterocycle. researchgate.net

Novel Catalytic Systems in this compound Synthesis

While palladium catalysis is highly effective, research continues to explore more cost-effective and sustainable alternatives. Copper- and nickel-based systems have emerged as promising catalysts for C-O bond formation.

The Ullmann condensation is the classic copper-catalyzed reaction for forming aryl ethers, typically requiring harsh conditions (high temperatures >200°C) and stoichiometric amounts of copper. wikipedia.org Modern advancements have led to the development of ligated copper(I) catalyst systems that operate under much milder conditions. Ligands such as phenols, diamines, and pyridine-functionalized silanes can stabilize the copper catalyst, improve solubility, and facilitate the reaction at temperatures around 100°C in solvents like DMF with a base like K₂CO₃. tandfonline.comorganic-chemistry.orgnih.gov These improved Ullmann-type reactions are tolerant of various functional groups and can be effective for synthesizing heteroaryl ethers. tandfonline.com

Nickel-catalyzed cross-coupling has also gained prominence as a powerful method for C-O bond formation. researchgate.net Nickel catalysts are attractive due to their lower cost compared to palladium. Catalyst systems, such as those using NiCl₂(PPh₃)₂ or a combination of Ni(COD)₂ and specialized ligands, have been developed for the O-arylation of phenols with chloro-heteroarenes, including chloropyridines. researchgate.net These reactions can provide high yields for pyridyl-O-aryl frameworks, demonstrating the potential of nickel catalysis as a viable alternative for the synthesis of this compound.

Table 2: Overview of Catalytic Systems for Pyridyl Ether Synthesis

| Catalyst System | Metal | Typical Ligand(s) | Key Features |

|---|---|---|---|

| Buchwald-Hartwig | Palladium | Phosphine-based (e.g., NIXANTPHOS, BINAP) wiley.com | Mild conditions, broad substrate scope, high cost. wikipedia.org |

| Ullmann Condensation | Copper | Diamines, Picolinic Acid, Pyridine-functionalized silanes tandfonline.com | Lower cost than Pd, requires ligands for mild conditions. wikipedia.org |

| Nickel-Catalyzed Coupling | Nickel | Phosphine-based (e.g., PhPAd-DalPhos) researchgate.net | Cost-effective alternative to Pd, effective for (hetero)aryl chlorides. |

Enzyme-Inspired Catalysis for Ether Linkage Formation

The formation of ether linkages under mild, aqueous conditions is a significant challenge in traditional organic synthesis, often requiring harsh reagents. Nature, however, accomplishes this feat through enzymatic catalysis. While enzymes that specifically synthesize this compound are not documented, the principles derived from studying natural ether-forming enzymes offer a powerful blueprint for developing bio-inspired catalytic systems.

Enzymes typically overcome the difficulties of ether synthesis, such as the need for strong bases and managing the reactivity of multiple hydroxyl groups, by operating with high regioselectivity under mild conditions. chemrxiv.org For instance, radical S-adenosylmethionine (rSAM) enzymes are known to install ether cross-links in complex peptide antibiotics. nih.gov These enzymes demonstrate how radical-based mechanisms can be harnessed for C–O bond formation.

Another approach is enzyme-catalyzed transetherification. Research has shown that certain enzymes can promote the transetherification of alkoxysilanes in the presence of an alcohol like 1-octanol, leading to the formation of octylsilyl ethers. mdpi.com This concept could be adapted for the synthesis of this compound by reacting 2-hydroxypyridine with an appropriate octyl-containing substrate.

The development of artificial enzymes or "synzymes" is a promising frontier. Chemists have taken inspiration from the catalytic triad (B1167595) of enzymes like chymotrypsin (B1334515) to design small-molecule catalysts that mimic enzymatic action. researchgate.netacs.org These catalysts work by bringing reactants into close proximity and the correct orientation, much like an enzyme's active site, to facilitate reactions that would otherwise be inefficient. illinois.edu A hypothetical enzyme-inspired catalyst for this compound synthesis could involve a scaffold that binds both 1-octanol and a 2-pyridyl precursor, facilitating a targeted etherification reaction.

Table 1: Comparison of Biocatalytic Approaches for Ether Synthesis

| Approach | Key Principle | Potential Substrates for Target Synthesis | Advantages | Challenges |

|---|---|---|---|---|

| Whole-Cell Biocatalysis | Use of microorganisms (e.g., Trichosporon loubierii) with epoxide hydrolase activity for kinetic resolution of glycidyl (B131873) aryl ethers. researchgate.net | Glycidyl 2-pyridyl ether and 1-octanol (in a subsequent step) | High enantioselectivity, mild conditions. | Enzyme deactivation, substrate specificity. researchgate.net |

| Isolated Enzyme Catalysis | Use of purified enzymes (e.g., lipases, proteases) for transetherification or condensation. mdpi.com | 2-Hydroxypyridine and an activated octyl alcohol derivative. | High selectivity, potential for operation in organic solvents. mdpi.com | Enzyme stability, cofactor requirements, cost. |

| Enzyme-Inspired Catalysis | Small-molecule catalysts designed to mimic enzyme active sites (e.g., catalytic triads). researchgate.netillinois.edu | 1-Octanol and 2-halopyridine or 2-hydroxypyridine. | Robustness, broader substrate scope than natural enzymes. | Lower catalytic efficiency compared to natural enzymes. |

Metal-Mediated and Organocatalytic Approaches

Metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and provide robust methods for constructing the C-O bond in this compound.

Metal-Mediated Synthesis: The Ullmann condensation is a classic method for forming aryl ethers, traditionally involving the reaction of a phenoxide with an aryl halide using a copper catalyst at high temperatures. scispace.com Modern iterations have improved this reaction, allowing it to proceed under milder conditions. For the synthesis of this compound, this would typically involve the reaction of sodium octoxide with 2-bromopyridine or 2-chloropyridine in the presence of a copper catalyst. The use of specific ligands, such as N,N-dimethylglycine, can facilitate the coupling at lower temperatures. organic-chemistry.org

Palladium-catalyzed reactions have also emerged as a powerful tool. Deprotonative cross-coupling processes can directly arylate pyridylmethyl silyl (B83357) ethers, which can then be deprotected to yield the corresponding alcohol. acs.org A more direct route would involve the palladium-catalyzed coupling of 1-octanol with a 2-halopyridine. The success of such couplings often relies on the choice of a suitable biaryl phosphine ligand, which promotes efficient reaction even with less reactive aryl chlorides. organic-chemistry.org

Nickel catalysis offers another alternative. Research has demonstrated that nickel-based systems can effectively catalyze the reaction of aryl 2-pyridyl ethers with various nucleophiles by cleaving the C(aryl)-O(pyridyl) bond. researchgate.net While this specific reaction involves cleavage rather than formation, the underlying principles of nickel's catalytic activity in C-O bond activation are highly relevant.

Organocatalytic Approaches: Organocatalysis, which uses small organic molecules as catalysts, presents a metal-free alternative for synthesis. An umpolung (reverse polarity) synthesis of pyridyl ethers has been developed using a bismuth-based organocatalyst. nih.gov This method facilitates the O-selective arylation of pyridones with boronic acids, reversing the typical reactivity and providing a complementary approach to traditional cross-coupling. nih.gov

Furthermore, photochemical organocatalytic methods have been shown to functionalize pyridines via pyridinyl radicals, demonstrating a novel mechanism for forming C-C bonds that could potentially be adapted for C-O bond formation. acs.org

Table 2: Selected Metal-Catalyzed Methods for Alkyl Aryl Ether Synthesis

| Catalyst System | Reactants for Target Synthesis | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Copper/N,N-dimethylglycine | 2-Iodopyridine, 1-Octanol | K₃PO₄ base, 110 °C | Effective for aryl iodides. | organic-chemistry.org |

| Palladium/Biaryl Phosphine Ligand | 2-Chloropyridine, 1-Octanol | NaOtBu base, Toluene solvent | High efficiency for aryl chlorides, broad functional group tolerance. | organic-chemistry.org |

| Bismuth(V) Complex | 2-Pyridone, Octylboronic acid | Modular bismacycle-based system | Umpolung strategy, complementary to SNAr and cross-coupling. | nih.gov |

Atom-Economical and Sustainable Synthetic Protocols

Green chemistry principles are increasingly guiding the development of new synthetic routes, emphasizing the reduction of waste and energy consumption. An atom-economical reaction is one where the maximum number of atoms from the starting materials are incorporated into the final product. nih.gov

The classic Williamson ether synthesis, reacting sodium octoxide with 2-chloropyridine, is highly atom-economical, producing only sodium chloride as a byproduct. wikipedia.org However, its sustainability can be improved by using greener solvents and milder conditions. Microwave-assisted synthesis, for instance, can dramatically reduce reaction times and improve yields for Williamson etherifications. wikipedia.orgsemanticscholar.org

Catalytic approaches are inherently more sustainable than stoichiometric reactions. Tandem reactions, where multiple transformations occur in a single pot, are particularly attractive. A tandem ruthenium-catalyzed redox isomerization followed by an O-conjugate addition provides an atom-economical pathway to cyclic ethers, a strategy that could be conceptually adapted. nih.gov Similarly, visible-light-driven organophotoredox catalysis has been used for the atom-economical synthesis of certain ethers from alkynes and alcohols, with water as the only byproduct. rsc.org

The development of protocols using sustainable catalysts and minimizing hazardous waste is crucial. alfa-chemistry.com This includes using recyclable ionic liquids, which can act as both the solvent and catalyst for pyridine synthesis, or employing heterogeneous catalysts that can be easily separated from the reaction mixture and reused. scirp.orgbenthamscience.com

Scale-Up Considerations and Process Intensification Studies

Translating a laboratory-scale synthesis to industrial production requires careful consideration of efficiency, safety, and cost. numberanalytics.com Key challenges in scaling up ether synthesis include maintaining reaction efficiency, controlling temperature, and ensuring product purity on a larger scale. numberanalytics.comacs.org

Process Intensification refers to the development of novel equipment and techniques that lead to dramatically smaller, cleaner, and more energy-efficient processes. researchgate.netcetjournal.it For the production of ethers, this can involve technologies like reactive distillation, where the chemical reaction and the separation of products occur in a single unit. This has been explored for dimethyl ether (DME) production and can lead to significant energy savings. acs.orgacs.org Applying a reactive distillation concept to the synthesis of this compound could potentially streamline the process by continuously removing the product as it forms.

Flow Chemistry represents a significant advance for scaling up chemical reactions. rsc.org In a flow reactor, reactants are continuously pumped through a tube or channel where the reaction occurs. This technology offers superior control over reaction parameters like temperature and pressure, enhanced safety due to the small reaction volume at any given time, and easier scalability compared to batch processing. numberanalytics.comrsc.org An electrochemical C-O arylation has been successfully demonstrated in a flow system, highlighting a robust and scalable workflow for ether synthesis. chemrxiv.org A continuous-flow protocol for the Williamson ether synthesis of an aryl alkyl ether has also been developed, successfully suppressing salt precipitation that can block reactors. semanticscholar.org Such a system would be highly applicable to the large-scale synthesis of this compound.

Advanced Spectroscopic and Structural Elucidation of Octyl 2 Pyridyl Ether

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For Octyl 2-pyridyl ether, a combination of one-dimensional and two-dimensional NMR techniques offers an unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound displays characteristic signals for both the octyl chain and the pyridyl ring. The chemical shifts (δ) are influenced by the electronegativity of the adjacent atoms and the aromatic nature of the pyridine (B92270) ring.

The protons of the octyl chain exhibit predictable chemical shifts. The terminal methyl group (CH₃) is expected to resonate at the most upfield region, typically around 0.8-0.9 ppm, as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene groups of the alkyl chain, being further from the deshielding ether oxygen, will appear as a complex multiplet in the range of 1.2-1.8 ppm. The methylene group directly attached to the ether oxygen (O-CH₂) is significantly deshielded and is expected to appear as a triplet around 4.3 ppm.

The protons on the pyridine ring are observed in the downfield region of the spectrum due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atom. The proton at the 6-position (adjacent to the nitrogen) is typically the most deshielded.

A detailed breakdown of the expected ¹H NMR signals is provided in the table below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 (pyridyl) | 8.1 - 8.2 | d | ~5.0 |

| H-4 (pyridyl) | 7.5 - 7.6 | t | ~7.7 |

| H-3 (pyridyl) | 6.8 - 6.9 | d | ~8.4 |

| H-5 (pyridyl) | 6.7 - 6.8 | t | ~5.0 |

| O-CH ₂-(CH₂)₆-CH₃ | 4.3 - 4.4 | t | ~6.7 |

| O-CH₂-CH ₂-(CH₂)₅-CH₃ | 1.7 - 1.8 | p | ~6.8 |

| -(CH₂)₅- | 1.2 - 1.5 | m | - |

| -(CH₂)₆-CH ₃ | 0.8 - 0.9 | t | ~7.0 |

d = doublet, t = triplet, p = pentet, m = multiplet

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The chemical shifts are indicative of the electronic environment of each carbon atom.

The carbon atom of the pyridine ring attached to the ether oxygen (C-2) is highly deshielded and is expected to resonate at approximately 163-164 ppm. The other pyridine carbons appear in the aromatic region between 110 and 150 ppm. The carbon of the methylene group directly bonded to the ether oxygen (O-CH₂) is observed around 67-68 ppm. The remaining carbons of the octyl chain resonate in the upfield region from approximately 14 to 32 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 (pyridyl) | 163 - 164 |

| C-6 (pyridyl) | 147 - 148 |

| C-4 (pyridyl) | 138 - 139 |

| C-3 (pyridyl) | 116 - 117 |

| C-5 (pyridyl) | 110 - 111 |

| O-C H₂-(CH₂)₆-CH₃ | 67 - 68 |

| O-CH₂-C H₂-(CH₂)₅-CH₃ | 29 - 30 |

| -(CH₂)₅- | 22 - 32 |

| -(CH₂)₆-C H₃ | 14 - 15 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignment of this compound by revealing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. rsc.orgemerypharma.com For this compound, COSY would show cross-peaks between adjacent protons in the pyridine ring (e.g., H-3 with H-4, H-4 with H-5, and H-5 with H-6) and between adjacent methylene groups in the octyl chain. oxinst.com This allows for the sequential assignment of protons along the carbon backbone. emerypharma.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. researchgate.net For instance, the proton signal at ~4.3 ppm would show a cross-peak with the carbon signal at ~67 ppm, confirming the O-CH₂ group. Similarly, each pyridyl proton would be correlated to its corresponding carbon atom. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). ceitec.cz This is particularly useful for connecting different parts of the molecule. For example, the protons of the O-CH₂ group at ~4.3 ppm would show a correlation to the C-2 carbon of the pyridine ring at ~163 ppm, unequivocally establishing the ether linkage between the octyl chain and the pyridine ring. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. ugr.es

Fourier Transform Infrared (FTIR) Spectroscopy Band Assignments

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the C-O ether linkage, the aromatic pyridine ring, and the aliphatic octyl chain. The analysis of mixtures by FT-IR can be complex, but for a pure compound, the spectral features are distinct. spectroscopyonline.com

C-O-C Stretching: A strong, characteristic absorption band for the asymmetric C-O-C stretching of the ether group is expected in the region of 1240-1260 cm⁻¹. The symmetric stretching is typically observed around 1030-1050 cm⁻¹.

Aromatic C=C and C=N Stretching: The pyridine ring will exhibit several bands in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N stretching vibrations. A particularly strong band around 1590 cm⁻¹ is characteristic of the pyridine ring. researchgate.net

C-H Stretching: The C-H stretching vibrations of the aromatic pyridine ring will appear as a series of weaker bands above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the octyl chain will give rise to strong absorptions in the 2850-2960 cm⁻¹ range.

C-H Bending: The out-of-plane C-H bending vibrations of the substituted pyridine ring are expected in the 730-780 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3010 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| C=N and C=C Ring Stretch | 1400 - 1600 | Strong-Medium |

| CH₂ Bending | 1450 - 1470 | Medium |

| Asymmetric C-O-C Stretch | 1240 - 1260 | Strong |

| Symmetric C-O-C Stretch | 1030 - 1050 | Strong |

| Aromatic C-H Out-of-Plane Bend | 730 - 780 | Strong |

Raman Spectroscopy for Structural Vibrational Modes

Raman spectroscopy provides complementary information to FTIR. bohrium.com While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

Pyridine Ring Breathing Mode: A very strong and characteristic Raman band for the symmetric "breathing" mode of the pyridine ring is expected around 990-1010 cm⁻¹. researchgate.net Another strong band typically appears around 1030 cm⁻¹, corresponding to a trigonal ring breathing mode. researchgate.net

Aliphatic Chain Vibrations: The C-C stretching vibrations of the octyl chain will produce a series of bands in the 800-1200 cm⁻¹ region. The CH₂ and CH₃ bending modes will also be visible.

C-H Stretching: Similar to FTIR, C-H stretching vibrations will be observed in the 2800-3100 cm⁻¹ region.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides significant insight into the electronic structure and photophysical properties of a molecule by examining the transitions between electronic energy levels upon absorption or emission of light.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis spectrum of this compound is dictated by the electronic transitions within the pyridine ring. Typically, aromatic systems like pyridine exhibit intense absorptions corresponding to π → π* transitions and weaker absorptions from n → π* transitions, involving the non-bonding electrons on the nitrogen atom. bethunecollege.ac.in The ether linkage and the octyl chain act as auxochromes, which can subtly modify the position and intensity of these absorption bands. bethunecollege.ac.in

In a non-polar solvent, the pyridine moiety is expected to show absorption bands in the UV region. For instance, pyridine itself shows a π → π* transition around 257 nm. bethunecollege.ac.in The introduction of an alkoxy group at the 2-position, such as in 2-methoxypyridine (B126380), results in absorption maxima that are slightly shifted. For example, 2-methylpyridine (B31789) shows a λmax at 260 nm with a molar absorptivity (εmax) of 3560 M⁻¹cm⁻¹. bethunecollege.ac.in The long octyl chain in this compound is not expected to significantly alter the position of the main absorption bands compared to simpler 2-alkoxypyridines, as its primary effect is electronic saturation rather than conjugation. The electronic absorption is primarily influenced by the pyridyl ether portion of the molecule.

Table 1: Representative UV-Vis Absorption Data for Related Pyridine Compounds This table presents data for analogous compounds to infer the characteristics of this compound.

| Compound | λmax (nm) | Molar Absorptivity (εmax, M⁻¹cm⁻¹) | Solvent | Transition Type | Reference |

|---|---|---|---|---|---|

| Pyridine | 257 | 2750 | Ethanol | π → π* | bethunecollege.ac.in |

| 2-Methylpyridine | 260 | 3560 | Ethanol | π → π* | bethunecollege.ac.in |

| Aniline | 280 | - | Water | π → π* | bethunecollege.ac.in |

Luminescence Spectroscopy (Fluorescence and Phosphorescence)

Luminescence, encompassing fluorescence and phosphorescence, involves the emission of light from electronically excited states. While many simple pyridines are weakly fluorescent, substitution patterns can significantly enhance emission. mdpi.com Some pyridyl ether derivatives have been shown to exhibit both fluorescence and phosphorescence, particularly in constrained environments like the solid state. uwo.ca

Fluorescence in such molecules typically arises from the lowest singlet excited state (S₁) to the ground state (S₀) transition. The fluorescence spectrum is often a mirror image of the absorption spectrum and appears at a longer wavelength (a Stokes shift). researchgate.net For pyridyl ethers, photoinduced charge transfer from the ether oxygen to the pyridine ring can influence the fluorescence properties. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of their ions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₁₃H₂₁NO. HRMS can easily distinguish this composition from other potential formulas that have the same nominal mass. units.it The ability to obtain an accurate mass is a critical step in structure confirmation, often used in conjunction with NMR and other spectroscopic data. rsc.orgrsc.org

Table 2: Theoretical High-Resolution Mass Data for this compound

| Molecular Formula | Ion Species | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₁₃H₂₁NO | [M+H]⁺ | 208.1701 |

| C₁₃H₂₁NO | [M+Na]⁺ | 230.1521 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment (daughter) ions. nih.gov This technique provides detailed structural information. For this compound ([M+H]⁺, m/z 208.17), the fragmentation pattern would be characterized by cleavages at the ether linkage and within the alkyl chain and pyridine ring. libretexts.org

Table 3: Plausible MS/MS Fragments of Protonated this compound ([M+H]⁺)

| Proposed Fragment | Formula of Fragment | Theoretical m/z | Description |

|---|---|---|---|

| [M+H - C₈H₁₆]⁺ | C₅H₆NO⁺ | 96.0449 | Loss of octene via rearrangement |

| [C₅H₄NO]⁺ | C₅H₄NO⁺ | 94.0293 | Cleavage of O-C₈H₁₇ bond |

| [C₈H₁₇]⁺ | C₈H₁₇⁺ | 113.1330 | Octyl cation |

X-ray Diffraction (XRD) Analysis for Crystalline Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions. nih.govmdpi.com

As of the current literature, a single-crystal X-ray structure of this compound has not been reported. As a compound with a flexible, non-polar octyl chain, it exists as a liquid at room temperature, which precludes routine single-crystal XRD analysis under standard conditions. sigmaaldrich.com

However, structural parameters can be inferred from XRD studies of related crystalline compounds containing the 2-alkoxypyridine or pyridin-2-yloxy moiety. researchgate.netiucr.org For example, in the crystal structure of a platinum complex containing a 6-(pyridin-2-yloxy-κN)phenyl ligand, the Pt-N bond length to the pyridine nitrogen is approximately 2.04 Å. iucr.org In another study of 2-methoxypyridine derivatives, the C-O-C bond angle of the ether linkage and the planarity of the pyridine ring have been precisely determined. researchgate.net These studies suggest that the pyridine ring in this compound would be essentially planar, with predictable bond lengths and angles consistent with an sp²-hybridized aromatic system.

Table 4: Representative Bond Parameters from Crystal Structures of Related Molecules This table presents data from analogous crystalline compounds to infer the structural parameters of this compound.

| Compound Type | Parameter | Value | Reference |

|---|---|---|---|

| Pt(II) complex with pyridin-2-yloxy ligand | Pt-N(pyridyl) bond length | ~2.04 Å | iucr.org |

| 2-Methoxy-3-cyano-4,6-diphenylpyridine | C(phenyl)-C(pyridyl) bond length | ~1.48 Å | researchgate.net |

| N-(pyridine-2-carbonyl)pyridine-2-carboxamide | Pyridine ring C-N bond lengths | ~1.33-1.34 Å | nih.gov |

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. eurjchem.commdpi.com To perform this analysis on this compound, a high-quality single crystal of the compound would first need to be grown. This crystal, typically less than a millimeter in any dimension, would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. eurjchem.com The crystal lattice would diffract the X-rays in a specific pattern of spots, which are collected by a detector. mdpi.com

The analysis of the positions and intensities of these diffraction spots would allow for the determination of the unit cell—the smallest repeating unit of the crystal lattice. From this, key crystallographic parameters would be defined.

Hypothetical Crystallographic Data Table for this compound

Should a single crystal structure be determined, the findings would be presented in a table similar to the one below. The values are illustrative placeholders, as no experimental data has been published.

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₁₃H₂₁NO | The elemental composition of the molecule. |

| Formula Weight | 207.31 g/mol | The molar mass of the compound. |

| Crystal System | e.g., Monoclinic, Orthorhombic | The symmetry classification of the crystal lattice. |

| Space Group | e.g., P2₁/c, P-1 | The specific symmetry group describing the arrangement of molecules within the unit cell. |

| a, b, c (Å) | e.g., a=10.5, b=8.2, c=15.1 | The dimensions of the unit cell axes. |

| α, β, γ (°) | e.g., α=90, β=105.3, γ=90 | The angles between the unit cell axes. |

| Volume (ų) | e.g., 1285 | The volume of the unit cell. |

| Z | e.g., 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | e.g., 1.07 | The theoretical density of the crystal. |

| R-factor | e.g., < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

This data would provide unambiguous proof of the molecular structure, including precise bond lengths, bond angles, and torsion angles within the this compound molecule. It would also reveal details about intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, which dictate how the molecules pack together in the solid state.

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. rruff.infounits.it Unlike SC-XRD, which requires a single, perfect crystal, PXRD is performed on a polycrystalline powder containing thousands of tiny, randomly oriented crystallites. rruff.info

When an X-ray beam is scanned over the powdered sample, the randomly oriented crystallites will, at various angles, satisfy the Bragg condition for diffraction, producing a characteristic pattern of diffraction peaks at different scattering angles (2θ). rruff.info This pattern serves as a unique "fingerprint" for a specific crystalline solid. units.it

For this compound, PXRD would be used to:

Confirm Phase Identity: The experimental powder pattern could be compared to a theoretical pattern calculated from single-crystal data (if available) to confirm the identity and purity of a synthesized batch. units.it

Assess Crystallinity: The presence of sharp peaks indicates a well-ordered crystalline material, whereas broad, diffuse features would suggest an amorphous or poorly crystalline sample.

Detect Polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct powder patterns. PXRD is a primary tool for identifying and distinguishing between such forms. units.it

Hypothetical Powder X-ray Diffraction Data Table for this compound

A typical PXRD pattern would be presented graphically, plotting intensity versus the scattering angle (2θ). Key peaks would be tabulated as shown below. The data presented here is purely illustrative.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.4 | 100 |

| 12.3 | 7.2 | 45 |

| 17.0 | 5.2 | 80 |

| 20.1 | 4.4 | 65 |

| 24.7 | 3.6 | 50 |

Theoretical and Computational Investigations of Octyl 2 Pyridyl Ether

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and energetic properties of molecules like octyl 2-pyridyl ether. These methods provide a static, time-independent view of the molecule, offering precise information about its geometry and electronic distribution in the ground state.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations would typically be employed to determine key electronic properties. These studies involve selecting an appropriate functional and basis set to solve the Kohn-Sham equations, providing a balance between computational cost and accuracy.

DFT can be used to calculate a variety of electronic descriptors, including electron density distribution, electrostatic potential maps, and atomic charges. These calculations would reveal the electron-rich and electron-poor regions of the this compound molecule. The nitrogen atom in the pyridine (B92270) ring and the oxygen atom of the ether linkage are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the pyridine ring and the octyl chain would exhibit lower electron density.

Ab Initio Methods for Ground State Properties

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a high level of theoretical accuracy for determining the ground state properties of molecules. For this compound, methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be utilized to obtain precise calculations of its geometry, energy, and vibrational frequencies.

These calculations would provide a detailed picture of the molecule's bond lengths, bond angles, and dihedral angles in its most stable energetic state. The results from ab initio methods are often used as benchmarks for less computationally expensive methods like DFT.

Conformational Analysis and Energy Minima Identification

The flexible octyl chain of this compound allows for a multitude of possible conformations. Conformational analysis is therefore essential to identify the most stable, low-energy structures. This is typically achieved by systematically rotating the rotatable bonds, primarily the C-O and C-C bonds of the ether linkage and the octyl chain, and calculating the potential energy of each conformation.

Molecular Orbital Analysis (HOMO-LUMO Gaps, Charge Distribution)

Molecular orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of this compound. A large HOMO-LUMO gap suggests high stability and low reactivity. The spatial distribution of these frontier orbitals would also indicate the likely sites for nucleophilic and electrophilic attack. For instance, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the ether oxygen, while the LUMO would likely be distributed over the aromatic ring.

Table 1: Predicted Electronic Properties of Alkyl Pyridyl Ethers

| Property | Predicted Value/Characteristic for this compound | Basis of Prediction from Analogous Compounds |

| HOMO Energy | Relatively high, indicating electron-donating character. | Studies on substituted pyridines show HOMO localization on the ring and heteroatoms. |

| LUMO Energy | Relatively low, indicating electron-accepting character. | The π* orbitals of the pyridine ring typically constitute the LUMO. |

| HOMO-LUMO Gap | Moderate, suggesting a balance of stability and reactivity. | General trend for aromatic ethers. |

| Dipole Moment | Non-zero, with the negative pole towards the N and O atoms. | The electronegativity difference between C, N, and O atoms. |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of the molecule, simulating its movement over time. This is particularly important for a molecule like this compound with its flexible alkyl chain.

Dynamic Behavior and Conformational Flexibility

MD simulations of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and solving Newton's equations of motion for each atom. This would generate a trajectory of the molecule's positions and velocities over time.

Analysis of this trajectory would reveal the dynamic behavior of the molecule, including the fluctuations of bond lengths and angles, and the transitions between different conformations. The conformational flexibility of the octyl chain is a key aspect that would be explored. MD simulations can quantify the timescale and frequency of conformational changes, providing a more realistic understanding of the molecule's behavior in a condensed phase compared to the static picture from quantum calculations. Such simulations are crucial for understanding how the molecule might interact with other molecules or surfaces, which is governed by its accessible conformations and dynamic properties. Studies on similar long-chain alkoxy compounds have shown that the flexibility of the alkyl tail plays a significant role in their physical properties and intermolecular interactions.

Intermolecular Interactions in Solution and at Interfaces

The intermolecular interactions of this compound are dictated by its distinct molecular features: the aromatic pyridine ring, the ether oxygen atom, and the long alkyl (octyl) chain. In solution and at interfaces, these components govern the non-covalent forces that influence the compound's physical and chemical properties.

The primary sites for interaction are the lone pairs of electrons on the pyridine nitrogen and the ether oxygen, which allow the molecule to act as a Lewis base. noaa.gov This characteristic makes this compound a hydrogen bond acceptor, enabling it to form hydrogen bonds with protic solvents (e.g., water, alcohols) or other hydrogen bond donors. The strength of these interactions is crucial in determining the compound's solubility and behavior in such media.

In addition to hydrogen bonding, the molecule engages in several other key interactions:

Van der Waals Forces: The long, flexible octyl chain contributes significantly through London dispersion forces. These non-polar interactions are predominant in non-polar solvents and are critical for the molecule's association with hydrophobic surfaces or its self-aggregation.

Dipole-Dipole Interactions: The ether linkage and the nitrogen atom in the pyridine ring create a significant molecular dipole moment. This leads to orientation-induction interactions with polar solvent molecules. mdpi.com

π-Interactions: The electron system of the pyridine ring can participate in π-π stacking with other aromatic molecules or in cation-π interactions.

At interfaces, such as the boundary between a non-polar solvent and water, this compound is expected to exhibit amphiphilic behavior. The polar pyridyl-ether head group would preferentially orient towards the polar phase, while the hydrophobic octyl tail would align with the non-polar phase.

Solvent Effects and Solvation Shell Dynamics

The chemical environment, specifically the choice of solvent, profoundly influences the structure and reactivity of this compound. The process of solvation involves the formation of a 'solvation shell' of solvent molecules around the solute, and the dynamics of this shell are essential for understanding chemical processes in solution. nih.gov

The characterization of solvation shells can be achieved through computational simulations, which define the first-shell coordination sphere based on solute-solvent pair distribution functions. nih.gov For this compound, the solvation shell structure will vary significantly depending on the solvent's nature.

In Protic Solvents (e.g., Water, Methanol): The primary interactions will be hydrogen bonds to the pyridine nitrogen and ether oxygen. The octyl chain will induce a hydrophobic effect, causing a structured ordering of water molecules around it, which is entropically unfavorable.

In Aprotic Polar Solvents (e.g., DMSO, Acetonitrile): Strong dipole-dipole interactions will dominate between the solvent and the polar head of the molecule.

In Non-Polar Solvents (e.g., Hexane, Toluene): Solvation will be driven by weaker van der Waals forces. In toluene, π-stacking between the solvent and the pyridine ring may also occur.

The dynamics of the solvation shell refer to the rate of exchange of solvent molecules between the first solvation shell and the bulk solvent. Computational studies on ions and other molecules show that these dynamics are highly dependent on the strength of the solute-solvent interaction. nih.govosti.gov For this compound, it is expected that solvent molecules hydrogen-bonded to the polar head would exhibit slower exchange dynamics compared to those interacting weakly with the octyl tail.

Table 1: Illustrative Solvent Effects on this compound Properties

| Property | Non-Polar Solvent (Hexane) | Polar Aprotic Solvent (DMSO) | Polar Protic Solvent (Methanol) |

| Solubility | High | Moderate | Low to Moderate |

| Primary Interaction | Van der Waals (Dispersion) | Dipole-Dipole | Hydrogen Bonding |

| Solvation Shell | Loosely organized | Tightly organized at polar head | Tightly organized at polar head; Hydrophobic structuring at tail |

| Exchange Dynamics | Fast | Intermediate | Slow (at H-bonding sites) |

Predictive Modeling and Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are mathematical tools used to predict the properties and reactivity of chemicals based on their molecular structure. frontiersin.org Developing a QSPR model for the chemical reactivity of this compound and related compounds involves establishing a statistical correlation between molecular descriptors and an experimentally determined reactivity parameter.

The development process follows several key steps:

Data Set Compilation: A dataset of molecules with known reactivity values is assembled. For ethers, this could relate to peroxide formation rates, cleavage of the C-O bond, or basicity. noaa.gov

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated using computational chemistry. These descriptors quantify various aspects of the molecular structure.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms (e.g., Random Forest, Support Vector Machines), are used to create a mathematical equation linking the descriptors to the reactivity. frontiersin.orgnih.govnih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its robustness and applicability. technion.ac.il

For a molecule like this compound, relevant descriptors would capture its electronic and steric features.

Table 2: Potential QSPR Descriptors for Predicting Ether Reactivity

| Descriptor Class | Specific Descriptor Example | Information Encoded |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Susceptibility to electrophilic attack |

| Electrostatic Potential (Vmin) | Site of strongest electrostatic interaction (e.g., lone pairs) nih.gov | |

| Dipole Moment | Molecular polarity and long-range interaction strength | |

| Topological | Molecular Connectivity Indices | Size, shape, and degree of branching |

| Geometrical | Molecular Volume (Vmc) | Steric hindrance and overall size nih.gov |

| Surface Area | Accessibility for interaction |

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic parameters of molecules like this compound. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. researchgate.netrsc.org

NMR Spectroscopy: DFT calculations can accurately predict the chemical shifts (δ) of ¹H and ¹³C nuclei. The calculations involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. These theoretical values, when scaled and referenced, typically show excellent agreement with experimental data. For this compound, this can distinguish the carbons in the aromatic ring from those in the octyl chain.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be computed to generate a theoretical Infrared (IR) spectrum. This is achieved by calculating the second derivatives of the energy with respect to atomic positions. The resulting frequencies correspond to specific bond stretches and bends (e.g., C-O-C stretch, C=N stretch, C-H vibrations), aiding in the functional group analysis of the molecule. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) range. rsc.org This method calculates the energies of excited states, allowing for the prediction of the maximum absorption wavelength (λmax) and providing insight into the nature of the electronic transitions (e.g., n→π* or π→π*).

Table 3: Illustrative Computationally Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| Pyridine Ring | ||

| C2 (attached to O) | 163.5 | Highly deshielded due to electronegative oxygen and nitrogen. |

| C6 | 147.0 | Deshielded by adjacent nitrogen. |

| C4 | 138.5 | |

| C3 | 116.5 | |

| C5 | 110.0 | |

| Octyl Chain | ||

| C1' (O-CH₂) | 67.5 | Directly attached to ether oxygen. |

| C2' | 31.8 | Typical alkane region. |

| C3' - C7' | 22.7 - 29.3 | Overlapping signals typical of a long alkyl chain. |

| C8' (terminal CH₃) | 14.1 | Most shielded carbon. |

| Note: These are hypothetical values based on typical shifts for 2-alkoxypyridines and n-octyl chains for illustrative purposes. |

Chemical Reactivity and Mechanistic Studies of Octyl 2 Pyridyl Ether

Reactivity of the Pyridyl Nitrogen Moiety

The lone pair of electrons on the nitrogen atom of the pyridine (B92270) ring is a focal point for a variety of chemical reactions, including protonation, coordination with metal ions, and alkylation.

Protonation and Lewis Acid-Base Interactions

The nitrogen atom in the pyridine ring of octyl 2-pyridyl ether imparts basic properties to the molecule. Pyridine itself has a pKa of 5.25 for its conjugate acid, indicating it is a weak base. This basicity allows the nitrogen to readily participate in acid-base reactions.

In the presence of a Brønsted-Lowry acid, the pyridyl nitrogen is protonated to form a pyridinium (B92312) salt. This is a fundamental reaction that precedes many other transformations.

Protonation Reaction:

Beyond protonation, the nitrogen atom acts as a Lewis base, capable of donating its electron pair to a variety of Lewis acids. This leads to the formation of stable adducts. For example, pyridine is known to form complexes with Lewis acids such as sulfur trioxide and borane.

| Lewis Acid | Product with Pyridine |

| Sulfur Trioxide (SO₃) | SO₃(py) |

| Borane (BH₃) | BH₃(py) |

This table illustrates the general reactivity of the pyridine moiety with common Lewis acids.

Coordination Chemistry with Transition Metal Ions (e.g., Chelation)

The pyridyl nitrogen of this compound can act as a ligand, donating its lone pair of electrons to a transition metal ion to form a coordination complex. researchgate.netyoutube.com Transition metal pyridine complexes are numerous and have been extensively studied. researchgate.net The geometry of these complexes can be octahedral, tetrahedral, or linear, among others. researchgate.net

A key feature of 2-substituted pyridines, such as this compound, is their potential to act as bidentate ligands. Chelation can occur through the coordination of both the pyridyl nitrogen and the ether oxygen atom to the same metal center. This forms a stable five-membered ring, enhancing the complex's stability. This bidentate coordination is analogous to the well-studied ligand 2,2'-bipyridine. researchgate.net The ability of ligands to bind through different atoms can lead to linkage isomerism in coordination compounds. youtube.com

| Metal Ion | Potential Coordination Mode | Example Complex Type |

| Various (e.g., Pt(IV), Fe(III)) | Monodentate (via N) | [MCl₂(py)₄]ⁿ⁺ (trans) |

| Various | Bidentate (via N and O) | Chelate complex |

This table shows potential coordination modes for this compound with transition metals.

N-Oxidation and Quaternization Reactions

The nucleophilic nitrogen atom can be targeted by electrophilic reagents, leading to N-oxidation and N-alkylation (quaternization).

N-Oxidation: The pyridyl nitrogen can be oxidized to form an N-oxide. This transformation is typically achieved using peroxy acids, such as peroxybenzoic acid or m-chloroperoxybenzoic acid (m-CPBA). youtube.comnih.gov The oxidation of the nitrogen atom alters the electronic properties of the pyridine ring, facilitating certain substitution reactions at the 2- and 4-positions. youtube.com A patented method describes the conversion of 2-benzyloxy-pyridine, a close analog of this compound, into its corresponding N-oxide using a peracid. youtube.com

Quaternization: This reaction involves the alkylation of the pyridyl nitrogen, forming a quaternary pyridinium salt. It is a type of nucleophilic substitution reaction where the pyridine nitrogen acts as the nucleophile. Common alkylating agents are alkyl halides, such as methyl iodide or 1-bromoadamantane. researchgate.netnih.gov The quaternization of the nitrogen enhances the π-electron delocalization along the pyridine ring system. masterorganicchemistry.com Microwave-assisted methods have been shown to improve yields and shorten reaction times for pyridine quaternization. researchgate.net

| Reaction | Reagent | Product |

| N-Oxidation | Peroxybenzoic Acid | Octyl 2-pyridyl N-oxide |

| Quaternization | Methyl Iodide | N-Methyl-2-(octyloxy)pyridinium iodide |

This table summarizes N-oxidation and quaternization reactions of the pyridyl moiety.

Transformations of the Ether Linkage

The ether bond in this compound, which connects the pyridine ring to the octyl chain, is generally stable but can be cleaved under specific chemical conditions. libretexts.org

Ether Cleavage Reactions (e.g., Acid-catalyzed, Reductive)

Acid-Catalyzed Cleavage: Ethers can be cleaved by strong acids, particularly hydrohalic acids like hydroiodic acid (HI) and hydrobromic acid (HBr). libretexts.orgyoutube.commasterorganicchemistry.com The reaction mechanism depends on the nature of the groups attached to the ether oxygen. For an aryl alkyl ether like this compound, the cleavage typically proceeds via an Sₙ2 mechanism. masterorganicchemistry.comnih.gov

The first step is the protonation of the ether oxygen, which creates a good leaving group (an alcohol). youtube.com Subsequently, the halide ion (e.g., I⁻) acts as a nucleophile and attacks the less sterically hindered alkyl carbon (the first carbon of the octyl group), displacing the 2-hydroxypyridine (B17775) moiety. masterorganicchemistry.com The nucleophile attacks the alkyl carbon rather than the aromatic carbon because sp²-hybridized carbons are resistant to Sₙ1 and Sₙ2 reactions. nih.gov Therefore, the products are always a phenol (B47542) (in this case, 2-hydroxypyridine) and an alkyl halide. masterorganicchemistry.com

Reaction Scheme for Acid-Catalyzed Cleavage:

Protonation: C₅H₄N-O-R + HI → [C₅H₄N-OH⁺-R] + I⁻ (where R = octyl)

Nucleophilic Attack (Sₙ2): I⁻ + R-O⁺H-C₅H₄N → R-I + HO-C₅H₄N

Reductive Cleavage: While direct reductive cleavage of the C-O ether bond is less common than acid-catalyzed cleavage, certain catalytic methods can effect this transformation. Catalytic hydrogenation, typically used to reduce the pyridine ring to a piperidine (B6355638) ring, can sometimes lead to hydrogenolysis (cleavage) of the C-O bond, particularly with catalysts like palladium on carbon (Pd/C) under forcing conditions. researchgate.net A patented method describes the catalytic hydrogenation of 2-benzyloxy-pyridine-N-oxide using a palladium catalyst, which results in the cleavage of the benzyl-oxygen bond to yield N-hydroxy-2-pyridone. youtube.com This suggests that hydrogenolysis of the octyl group could be a possible, albeit likely challenging, transformation.

Oxidative Degradation Pathways of the Ether Bond

The ether linkage can be cleaved under oxidative conditions. While strong oxidizing agents might degrade the entire molecule, specific enzymatic or chemical methods can target the ether bond. For instance, extracellular peroxygenases from fungi have been shown to catalyze the H₂O₂-dependent cleavage of various ethers, including methyl t-butyl ether and tetrahydrofuran. The mechanism involves a two-electron oxidation that splits the ether, yielding an aldehyde and an alcohol. In the case of this compound, this pathway would theoretically produce 2-hydroxypyridine and octanal.

Hypothetical Oxidative Cleavage Reaction:

This type of reaction highlights a potential biodegradation pathway for such compounds in the environment.

: Reactions Involving the Octyl Alkyl Chain

The chemical reactivity of the octyl alkyl chain in this compound is a critical aspect of its molecular behavior, offering potential pathways for diversification and the introduction of new functionalities. While specific studies on this compound are not extensively documented, the principles of C-H activation and chain modification on alkyl-substituted aromatic compounds provide a strong basis for understanding its potential transformations.

Functionalization via C-H Activation

The functionalization of unactivated C(sp³)-H bonds in alkyl chains is a formidable challenge in organic synthesis, yet it offers a direct route to modify a molecule without pre-installed functional groups. For the octyl chain of this compound, C-H activation would allow for the introduction of various functional groups at different positions along the chain.

Research into aliphatic C-H functionalization has demonstrated that pyridine N-oxides can act as effective hydrogen atom transfer (HAT) agents under photoredox catalysis. acs.org In a proposed mechanism, a photoexcited catalyst generates an N-oxy radical from the pyridine N-oxide. This electrophilic radical is capable of abstracting a hydrogen atom from an alkane, such as the octyl chain, to form an alkyl radical. acs.org This radical can then engage in further reactions, such as addition to electron-deficient olefins, to create new carbon-carbon bonds. acs.org The regioselectivity of such a reaction on an octyl chain would likely favor the weaker secondary C-H bonds over the primary terminal methyl C-H bonds.

Another approach for the functionalization of alkyl chains attached to pyridines involves radical reactions. For instance, the alkylation of pyridine has been achieved through free radical chain reactions utilizing alkylmercurials, indicating that radical species can effectively interact with and modify alkyl substituents on a pyridine core. acs.org

The following table summarizes potential C-H activation reactions applicable to the octyl chain of this compound, based on analogous systems.

| Reaction Type | Reagents/Catalyst System | Potential Product | Relevant Findings |

| Photoredox C-H Alkylation | Pyridine N-oxide, Photocatalyst (e.g., Acridinium), Alkene | Functionalized octyl chain with new C-C bond | Pyridine N-oxides can act as H-atom abstraction agents to generate alkyl radicals from C-H bonds. acs.org |

| Radical Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | Halogenated octyl chain | A method for meta-C-H halogenation of pyridines involves a dearomatization-rearomatization process, showing the utility of N-halosuccinimides in pyridine chemistry. researchgate.net |

This table presents potential reactions based on studies of similar alkyl-aromatic compounds, as direct studies on this compound are not available.

Chain Elongation or Shortening Reactions

Reactions that modify the length of the octyl chain on this compound are of interest for tuning the physical and chemical properties of the molecule, such as its lipophilicity and steric profile. While specific literature on chain elongation or shortening of an octyl group on a pyridyl ether is scarce, general synthetic methodologies for the manipulation of alkyl chains can be considered.

Chain elongation could potentially be achieved by first functionalizing the terminal methyl group of the octyl chain via C-H activation, followed by a chain-extension sequence. Conversely, chain shortening would likely require more complex, multi-step synthetic routes involving oxidation and subsequent cleavage, which are often challenging to perform selectively on a long alkyl chain in the presence of a sensitive pyridyl ether moiety.

Catalytic Transformations Mediated by this compound-based Ligands

The pyridine nitrogen and the ether oxygen of this compound present potential coordination sites for metal centers, making it a candidate for use as a ligand in catalysis. The long octyl chain can significantly influence the solubility, steric environment, and electronic properties of the resulting metal complex.

Homogeneous Catalysis: Ligand Design and Activity

In homogeneous catalysis, the design of ligands is paramount for controlling the activity and selectivity of a metal catalyst. Pyridine-based ligands are ubiquitous in transition-metal chemistry. chemistryviews.org The incorporation of an this compound as a ligand would result in a bidentate N,O-chelate or a monodentate N-coordinate ligand, depending on the metal and reaction conditions.

The long octyl chain would impart significant lipophilicity to the metal complex, enhancing its solubility in nonpolar organic solvents. This is a crucial consideration for many organic transformations. Research on rhodium complexes with pyridine-2-yloxy-silyl-based N,Si-ligands has shown their efficacy as catalysts for alkene hydrogenation. acs.org This highlights the potential of the pyridine-2-yloxy moiety as a viable structural motif for ligand design in hydrogenation and other catalytic reactions.

Furthermore, pyridylidene ligands, which are strongly electron-donating, have been shown to facilitate gold-catalyzed oxidative C-H arylation of heterocycles. nih.gov While this compound is not a carbene, this demonstrates that tuning the electronic properties of pyridine-based ligands is a successful strategy for enhancing catalytic activity.

The table below outlines potential applications of this compound as a ligand in homogeneous catalysis, based on related systems.

| Catalytic Reaction | Potential Metal Center | Role of this compound | Supporting Research |

| Alkene Hydrogenation | Rhodium, Iridium | Bidentate N,O-ligand stabilizing the active metal center. | Rhodium complexes with pyridine-2-yloxy-silyl-based ligands are active hydrogenation catalysts. acs.org |

| Cross-Coupling Reactions | Palladium, Nickel | Monodentate or bidentate ligand to modulate catalyst solubility and activity. | Terpyridine ligands are effective in nickel-catalyzed alkyl-alkyl cross-coupling, where ligand properties influence reactivity. lehigh.edu |

| C-H Arylation | Gold, Ruthenium | Ligand to stabilize high-valent metal intermediates and control regioselectivity. | Pyridylidene ligands promote gold(I)-to-gold(III) oxidation in C-H arylation reactions. nih.gov |

This table is illustrative and based on the catalytic activity of structurally similar pyridine-based ligands.

Heterogeneous Catalysis: Surface Interactions and Performance

In heterogeneous catalysis, the interaction of molecules with a solid catalyst surface governs the reaction. If this compound were used in such a system, either as a reactant or a surface modifier, its adsorption and orientation would be key. The pyridine nitrogen could act as a Lewis basic site, interacting with acidic sites on a support material like silica (B1680970) or alumina.